molecular formula C17H25N3O3S B6530953 N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide CAS No. 946227-20-9

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide

Cat. No.: B6530953
CAS No.: 946227-20-9
M. Wt: 351.5 g/mol
InChI Key: GNRJUGGUFGVVAO-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H25N3O3S and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.16166284 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-14-3-2-4-16(13-14)19-8-10-20(11-9-19)24(22,23)12-7-18-17(21)15-5-6-15/h2-4,13,15H,5-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJUGGUFGVVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide, with the CAS number 1021222-22-9, is a compound of significant interest due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C18H23N5O3SC_{18}H_{23}N_{5}O_{3}S, with a molecular weight of 389.5 g/mol. The structure features a piperazine ring, which is known for its role in various pharmacological activities, and a sulfonamide group that may contribute to its biological interactions.

PropertyValue
CAS Number1021222-22-9
Molecular FormulaC18H23N5O3S
Molecular Weight389.5 g/mol

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Inhibitors of CA have therapeutic implications in conditions such as glaucoma, epilepsy, and cancer .

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit selective inhibition of different isoforms of carbonic anhydrase. For instance, studies on S-substituted derivatives have shown promising results in binding affinity and selectivity towards human carbonic anhydrase isoforms .

Case Studies

Several case studies involving structurally related compounds provide insights into the therapeutic potential of this compound:

  • Carbonic Anhydrase Inhibition : A study investigating S-substituted sulfonamides found that certain derivatives effectively inhibited CA activity, leading to reduced intraocular pressure in glaucoma models .
  • Antidepressant Activity : Compounds with similar piperazine structures have been evaluated for their antidepressant effects, showing modulation of serotonin and norepinephrine levels .
  • Cancer Treatment : Research into sulfonamide derivatives has indicated their potential as adjunct therapies in cancer treatment by inhibiting tumor growth through metabolic pathways involving carbonic anhydrase .

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